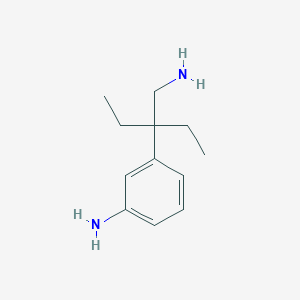

3-(1-Aminomethyl-1-ethylpropyl)-aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Aminomethyl-1-ethylpropyl)-aniline is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 3-(1-Aminomethyl-1-ethylpropyl)-aniline may exhibit anticancer properties. For instance, research has demonstrated that certain aniline derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that this compound could serve as a scaffold for developing new anticancer agents.

Structure-Activity Relationship Studies

The compound's structure allows for various modifications that can enhance its biological activity. Structure-activity relationship (SAR) analyses have been used to identify key functional groups that influence the compound's efficacy against specific targets in cancer therapy . Understanding these relationships helps in designing more potent derivatives.

Organic Synthesis

Multicomponent Reactions

this compound has been utilized in multicomponent reactions, specifically the Petasis reaction, which involves the coupling of amines, aldehydes, and boronic acids to produce complex secondary amines . The ability to participate in such reactions highlights its utility as a versatile building block in organic synthesis.

Photoredox Catalysis

The compound has also been explored in photoredox-catalyzed reactions, where it acts as a nucleophile in the formation of carbon-carbon bonds under visible light irradiation. This method has shown promise for synthesizing complex organic molecules efficiently .

Materials Science

Epoxy Resins and Coatings

this compound can be employed as a hardener in epoxy resin formulations. Its application in civil engineering includes use in flooring systems, coatings for corrosion protection, and adhesives . The compound's amine functionality contributes to the curing process of epoxy resins, enhancing their mechanical properties and durability.

Environmental Impact and Safety

While exploring the applications of this compound, it is crucial to consider its environmental impact. The production and use of this compound should comply with safety regulations to minimize potential risks to human health and the environment.

Case Studies

特性

分子式 |

C12H20N2 |

|---|---|

分子量 |

192.30 g/mol |

IUPAC名 |

3-[3-(aminomethyl)pentan-3-yl]aniline |

InChI |

InChI=1S/C12H20N2/c1-3-12(4-2,9-13)10-6-5-7-11(14)8-10/h5-8H,3-4,9,13-14H2,1-2H3 |

InChIキー |

BFBGRZKNCZXQOL-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)(CN)C1=CC(=CC=C1)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。